molecular formula C25H25F3O6S2 B7768494 tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt

tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt

Cat. No.: B7768494
M. Wt: 542.6 g/mol
InChI Key: VZJISFDHJOINFJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt is a chemical compound known for its role as a photoinitiator and photoacid generator. It is used in various applications, particularly in the field of photolithography and polymer chemistry. The compound has a molecular weight of 542.6 and is recognized for its ability to generate acid upon exposure to light, making it valuable in the production of microelectronic devices .

Preparation Methods

The synthesis of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt involves several steps. One common method includes the reaction of tert-butyl 2-(4-hydroxyphenoxy) acetate with diphenylsulfonium triflate in the presence of a base. The reaction is typically carried out under ambient temperature conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt has a wide range of scientific research applications:

    Chemistry: Used as a photoinitiator in polymerization reactions, enabling the formation of polymers with specific properties.

    Biology: Employed in the study of light-induced biological processes.

    Medicine: Investigated for potential use in drug delivery systems where controlled release is triggered by light.

    Industry: Utilized in the production of microelectronic devices, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt involves the generation of acid upon exposure to light. The photoinitiation process leads to the cleavage of the sulfonium group, releasing a proton and forming a reactive intermediate. This intermediate can then initiate polymerization or other chemical reactions. The molecular targets and pathways involved include the activation of monomers and the formation of polymer chains .

Comparison with Similar Compounds

tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt is unique compared to other photoinitiators and photoacid generators due to its specific structure and reactivity. Similar compounds include:

Properties

IUPAC Name

tert-butyl 2-[4-[diphenyl(trifluoromethylsulfonyloxy)-λ4-sulfanyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3O6S2/c1-24(2,3)33-23(29)18-32-19-14-16-22(17-15-19)35(20-10-6-4-7-11-20,21-12-8-5-9-13-21)34-36(30,31)25(26,27)28/h4-17H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJISFDHJOINFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)S(C2=CC=CC=C2)(C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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